2-(3-Chlorophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(3-Chlorophenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of a chlorinated phenyl ring and two fluorine atoms attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid typically involves the introduction of the chlorophenyl group and the difluoroacetic acid moiety through a series of chemical reactions. One common method includes the reaction of 3-chlorobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may proceed through intermediate steps involving the formation of difluoromethylated intermediates, followed by oxidation to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and other strong bases are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Catalysts: Palladium on carbon and other transition metal catalysts are used in various catalytic reactions.
Major Products
The major products formed from these reactions include substituted phenyl derivatives, oxidized or reduced forms of the compound, and esterified products.
Scientific Research Applications
2-(3-Chlorophenyl)-2,2-difluoroacetic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Agrochemicals: The compound is utilized in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl and difluoroacetic acid moieties allows the compound to bind to active sites and modulate the activity of these targets. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenyl)acetic acid: Lacks the difluoro substitution, resulting in different chemical properties and reactivity.
2-(3-Fluorophenyl)-2,2-difluoroacetic acid: Contains a fluorine atom instead of chlorine, leading to variations in biological activity and chemical behavior.
2-(3-Bromophenyl)-2,2-difluoroacetic acid:
Uniqueness
2-(3-Chlorophenyl)-2,2-difluoroacetic acid is unique due to the combination of the chlorophenyl group and the difluoroacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2,2-difluoroacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWPKAZAYUYMND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-91-2 | |
Record name | 2-(3-chlorophenyl)-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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